6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-4-5-13-14(10-12)24-17(19-13)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXQLCIIIYCYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A widely adopted route involves the cyclization of 2-aminophenol with carboxylic acid derivatives. For example, reacting 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride in a mixture of toluene, tetrahydrofuran (THF), and water yields 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid. Subsequent intramolecular cyclization under acidic or thermal conditions forms the benzoxazole scaffold.
Chlorination of Benzoxazole Precursors
Selective chlorination at the 6-position is critical. A Korean patent (KR100543345B1) describes chlorinating benzoxazol-2-one with chlorine gas (Cl₂) in protic organic solvents (e.g., acetic acid) at temperatures between -70°C and 20°C. This method suppresses dichlorination byproducts, achieving >90% purity for 6-chlorobenzoxazol-2-one. Adapting this approach, the 6-chloro substituent can be introduced early in the synthesis to streamline downstream functionalization.
Stepwise Functionalization of the Benzoxazole Core
Morpholine Ring Installation
The morpholine moiety is introduced via nucleophilic aromatic substitution. For instance, treating 6-chloro-2-(chloromethyl)benzoxazole with morpholine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C yields 6-chloro-2-morpholin-4-yl-1,3-benzoxazole. Reaction monitoring via HPLC (Inertsil ODS-2 column, gradient elution with acetonitrile/water) ensures completion.
Piperidine Carbonyl Conjugation
The piperidine-1-carbonyl group is appended through a coupling reaction. Reacting 6-chloro-2-morpholin-4-yl-1,3-benzoxazole with piperidine-1-carbonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C produces the target compound. Excess acyl chloride and extended reaction times (12–24 hours) improve yields to 75–85%.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Catalytic Enhancements
The use of Lewis acids (e.g., ZnCl₂) during cyclization accelerates ring closure, reducing reaction times from 24 hours to 6 hours. Similarly, microwave-assisted synthesis at 150°C for 15 minutes achieves 94% yield in morpholine substitution steps.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for chlorination and coupling steps enhances reproducibility. A patent (WO2021001858A1) highlights a pilot-scale process producing 50 kg batches of a related benzoxazole derivative with 98.5% purity via automated solvent removal and in-line HPLC monitoring.
Green Chemistry Adaptations
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Solvent Recycling : Toluene and THF are recovered via fractional distillation, reducing waste by 40%.
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Catalyst Recovery : Immobilized ZnCl₂ on silica gel is reused for 10 cycles without activity loss.
Analytical Characterization
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column (150 × 4.6 mm, 5 µm) and gradient elution (acetonitrile/0.1% trifluoroacetic acid) resolves the target compound at 12.3 minutes. UV detection at 230 nm confirms purity >99%.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzoxazole-H), 3.70–3.45 (m, 8H, morpholine-H), 2.85–2.65 (m, 4H, piperidine-H).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N benzoxazole).
Challenges and Mitigation Strategies
Byproduct Formation
Dichlorination during chlorination is minimized by maintaining temperatures below 0°C and using acetic acid as a solvent.
Morpholine Hydrolysis
Exposure to moisture during coupling reactions leads to morpholine ring opening. Anhydrous DCM and molecular sieves reduce hydrolysis to <2%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Functionalization | 78 | 98.5 | High |
| One-Pot Synthesis | 65 | 95.2 | Moderate |
| Microwave-Assisted | 94 | 99.1 | Low |
The sequential approach balances yield and scalability, making it preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Physicochemical Properties
The biological activity of benzoxazole derivatives is highly dependent on substituent effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzoxazole Derivatives
*Molecular formulas are calculated based on structural interpretations.
Key Observations:
- PET Inhibition : The ethenyl-substituted compound in shows strong photosynthetic electron transport (PET) inhibition, attributed to its planar, conjugated substituent enabling interaction with chloroplast proteins . The target compound’s bulky substituent may reduce such activity.
- Antimicrobial Activity : The sulfur-containing oxadiazole derivative in demonstrates broad-spectrum antimicrobial effects, likely due to thiol-mediated disruption of microbial membranes . The target compound’s amide and morpholine groups could favor different mechanisms, such as enzyme inhibition.
Implications for Drug Design
- Bioavailability : The target compound’s morpholine and piperidine groups may improve blood-brain barrier penetration compared to purely aromatic substituents.
- Target Selectivity: The piperidine-1-carbonyl group could enhance selectivity for amine-binding targets (e.g., kinases or GPCRs) over non-specific PET inhibitors .
- Limitations: The lack of direct activity data necessitates further testing.
Biological Activity
6-Chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a compound belonging to the benzoxazole class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its pharmacological profiles.
Chemical Structure and Properties
The compound features a benzoxazole core substituted with a chloro group and a piperidine-morpholine moiety. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that compounds in the benzoxazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzoxazoles have shown effectiveness against various bacterial strains. The presence of the piperidine and morpholine groups may enhance their ability to penetrate bacterial membranes.
- Anticancer Properties : Some derivatives have demonstrated selective cytotoxicity in cancer cells, particularly those deficient in BRCA2, indicating potential as cancer therapeutics .
- Neuroprotective Effects : The compound may also interact with neurotransmitter systems, suggesting benefits in neurodegenerative diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar benzoxazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls showing lower MICs for standard antibiotics . This suggests that this compound could possess comparable or superior antimicrobial activity.
| Compound | Target Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| Benzoxazole Derivative | Staphylococcus aureus | 3.12 | 2 |
| Benzoxazole Derivative | Escherichia coli | 12.5 | 2 |
Anticancer Activity
In vitro studies have shown that certain benzoxazole derivatives exhibit selective cytotoxicity towards cancer cell lines. For instance, one derivative demonstrated an IC50 value of 9.45 μM against BRCA2-deficient cells, suggesting that structural modifications can significantly enhance potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Chloro Benzoxazole Derivative | BRCA2-deficient DT40 cells | 9.45 |
| Control (Olaparib) | BRCA2-deficient DT40 cells | 0.079 |
Case Studies
- Antimicrobial Efficacy : A comparative study on the antibacterial activity of various benzoxazole derivatives highlighted the superior efficacy of compounds containing piperidine and morpholine moieties against resistant strains of bacteria .
- Cancer Therapeutics : In a preclinical model, a related benzoxazole compound was shown to inhibit tumor growth in xenograft models with BRCA-deficient tumors, supporting its potential as a targeted therapy .
Q & A
Q. What are the limitations of current synthetic routes, and how can they be improved?
- Methodological Answer :
- Limitations : Low yields in multi-step syntheses (e.g., 12% yield in morpholine functionalization steps) .
- Improvements : Flow chemistry for continuous processing or biocatalytic methods for stereoselective coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
